REACTION_CXSMILES
|
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](Cl)=O)=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:24]1([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH:29]=[CH:28][C:27]([C:30]#[N:31])=[CH:26][CH:25]=1.[Cl-].[NH4+:39]>ClC1C=CC=CC=1Cl>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7]2[N:31]=[C:30]([C:27]3[CH:28]=[CH:29][C:24]([C:32]4[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=4)=[CH:25][CH:26]=3)[N:39]=[C:30]([C:27]3[CH:26]=[CH:25][C:24]([C:32]4[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=4)=[CH:29][CH:28]=3)[N:31]=2)=[CH:3][CH:2]=1 |f:2.3.4.5,7.8|
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Name
|
|
Quantity
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2.167 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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27 mL
|
Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
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CUSTOM
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Details
|
With stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the resulting reaction mixture
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Type
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CUSTOM
|
Details
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was reduced to 120° C.
|
Type
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STIRRING
|
Details
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The reaction mixture was stirred at 150° C. for an additional 20 hours
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Duration
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20 h
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Type
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CUSTOM
|
Details
|
The reaction flask was removed from the heater
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Type
|
TEMPERATURE
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Details
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cooled to room temperature, about 25° C. throughout
|
Type
|
ADDITION
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Details
|
The resulting mixture was poured into 100 milliliters of methanol
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Type
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STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
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20 min
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |